molecular formula C31H58O6 B090987 [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate CAS No. 15834-06-7

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate

Katalognummer: B090987
CAS-Nummer: 15834-06-7
Molekulargewicht: 526.8 g/mol
InChI-Schlüssel: WISHAYXBCWYEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate is a complex organic compound with the molecular formula C31H58O6 and a molecular weight of 526.789 g/mol . This compound is known for its unique structure, which includes multiple ester functional groups. It is used in various industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate typically involves esterification reactions. One common method involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with heptanoic acid and nonanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for achieving high yields and purity. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Wirkmechanismus

The mechanism of action of [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, influence signal transduction pathways, and alter cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate is unique due to its specific combination of ester groups and alkyl chains, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

15834-06-7

Molekularformel

C31H58O6

Molekulargewicht

526.8 g/mol

IUPAC-Name

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate

InChI

InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3

InChI-Schlüssel

WISHAYXBCWYEPX-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC

Kanonische SMILES

CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC

15834-06-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.